Manganese(II) acetylacetonate is a coordination compound with the chemical formula and a molecular weight of 253.15 g/mol. It is characterized as a beige solid that is soluble in organic solvents and exhibits trimeric behavior in hydrocarbon solvents while being monomeric in vapor form. The compound features a tetrahedral geometry around the manganese center and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment . Manganese(II) acetylacetonate is often utilized in various chemical applications, particularly as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
Manganese(II) acetylacetonate finds its primary use as a catalyst or a catalytic precursor in various organic reactions. Its ability to form stable chelate complexes with the metal center makes it particularly useful for:
Manganese(II) acetylacetonate plays a crucial role in the synthesis of magnetic nanoparticles. These nanoparticles exhibit unique magnetic properties, making them attractive for various research applications:
Beyond its established roles in catalysis and nanoparticle synthesis, Manganese(II) acetylacetonate is also explored in other research areas:
Manganese(II) acetylacetonate can be synthesized through several methods, with one common approach involving the reaction of manganese salts with acetylacetone in an organic solvent such as ethanol. The synthesis typically includes:
This method allows for control over the hydration state of the final product, yielding either hydrated or anhydrous forms depending on the conditions applied during synthesis.
Manganese(II) acetylacetonate finds diverse applications across various fields:
Research into the interactions of manganese(II) acetylacetonate with other compounds has shown its effectiveness as a catalyst when immobilized on various supports like mesoporous silica. These studies highlight its role in enhancing reaction rates and selectivity in oxidation processes . Additionally, investigations into its interactions with biological systems are ongoing to assess both its therapeutic potential and safety concerns.
Manganese(II) acetylacetonate shares similarities with several other metal acetylacetonates, which are also used for their catalytic properties. Here are some comparable compounds:
Compound Name | Metal | Unique Features |
---|---|---|
Cobalt(II) acetylacetonate | Cobalt | Known for its use in oxidation reactions |
Iron(III) acetylacetonate | Iron | Exhibits different oxidation states; used in catalysis |
Nickel(II) acetylacetonate | Nickel | Utilized in polymerization processes |
Manganese(II) acetylacetonate is unique due to its specific oxidation states and reactivity patterns that differ from those of cobalt or nickel complexes. Its ability to stabilize different coordination geometries also sets it apart from other similar compounds.
The discovery of metal acetylacetonates in the early 20th century marked a milestone in coordination chemistry. Mn(acac)₂ emerged as a critical subject of study due to manganese’s variable oxidation states and the ligand’s ability to stabilize unusual geometries. Early X-ray diffraction studies in the 1960s revealed its octahedral coordination in the hydrated form [Mn(acac)₂(H₂O)₂] and tetrahedral geometry in the anhydrous state. These structural insights provided a foundation for understanding the relationship between coordination environment and reactivity in d-block metals.
Mn(acac)₂’s significance grew with the recognition of its paramagnetic properties, which arise from the high-spin d⁵ configuration of Mn(II). Magnetic susceptibility measurements (μₑff = 5.7–5.9 μB) confirmed its utility in studying spin-crossover phenomena and exchange interactions. The compound’s stability in organic solvents also facilitated its adoption as a precursor for heterogeneous catalysts and magnetic materials.
Among metal acetylacetonates, Mn(acac)₂ exhibits unique characteristics:
This table highlights Mn(acac)₂’s intermediate solubility and exceptional thermal stability, enabling applications in high-temperature catalysis. Its redox activity, exemplified by comproportionation with KMnO₄ to form Mn(acac)₃, distinguishes it from less labile analogues like Zn(acac)₂.
Recent studies focus on three key areas:
Gas-phase electron diffraction investigations have provided crucial insights into the structural characteristics of manganese(II) acetylacetonate in its free molecular state. The structure of free manganese(II) bis-acetylacetonate was determined experimentally by gas-phase electron diffraction at 197(5) degrees Celsius [24]. The vapor composition revealed a single conformer of manganese(II) acetylacetonate in D2d symmetry, representing a significant structural determination for this transition metal complex [24].
The experimental conditions for gas-phase electron diffraction studies utilized mass-spectrometrically controlled measurements to ensure accurate structural determinations [4]. These investigations revealed that the compound maintains structural integrity in the gas phase, providing a foundation for understanding its fundamental molecular geometry [24].
Parameter | Value | Reference |
---|---|---|
Temperature | 197(5) °C | [24] |
Symmetry | D2d | [24] |
Manganese-Oxygen Distance | 2.035(5) Å | [24] |
Chelate Ring Angle (∠O-Mn-O) | 89.4(6)° | [24] |
Crystallographic investigations have demonstrated that manganese(II) acetylacetonate exhibits a trimeric structure in the solid state [6] [29]. The compound crystallizes as manganese(II) acetylacetonate trimers, which display a distinctive three-dimensional arrangement [29]. The trimeric crystal structure exhibits a trigonal-prismatic D3h-Oh-D3h structure configuration [29].
In the trimeric arrangement, each manganese atom achieves six-coordination through interaction with six oxygen atoms in a near-octahedral geometry [29]. The manganese-oxygen bond lengths in the trimeric structure range between 2.1 and 2.2 Angstroms [29]. This structural arrangement represents a significant departure from the monomeric gas-phase structure, highlighting the influence of intermolecular interactions in the solid state.
The crystallographic data for manganese(II) acetylacetonate complexes have been documented through various X-ray diffraction studies [20] [31]. Crystal structures of related manganese(II) acetylacetonate derivatives reveal manganese-oxygen distances of 2.127(1) to 2.150(1) Angstroms [31]. These measurements provide valuable comparative data for understanding the structural variations across different coordination environments.
The coordination environment of manganese(II) acetylacetonate features an elongated MnO₄ tetrahedral geometry [24]. Gas-phase electron diffraction studies confirmed the presence of an elongated manganese-oxygen tetrahedron as the central structural motif [24]. This tetrahedral arrangement represents the fundamental coordination geometry of the manganese center in the monomeric form.
Experimental determinations revealed that manganese(II) acetylacetonate is monomeric and tetrahedral in its vapor state [6] [26]. The tetrahedral coordination environment exhibits specific geometric parameters that distinguish it from other potential coordination arrangements [24]. The elongated nature of the MnO₄ tetrahedron reflects the influence of electronic configuration on molecular geometry.
The tetrahedral coordination geometry contrasts with the octahedral arrangements observed in other manganese acetylacetonate derivatives [29]. This structural distinction emphasizes the importance of oxidation state and coordination number in determining the preferred geometry of manganese complexes [22].
Density Functional Theory and Restricted Open-shell Configuration Interaction Singles calculations have been extensively applied to model the electronic and structural properties of manganese(II) acetylacetonate [25]. The DFT/ROCIS methodology provides a comprehensive theoretical framework for understanding the electronic structure and spectroscopic properties of this complex [25].
Theoretical calculations utilizing DFT/B3LYP methods have been employed to optimize molecular geometries and predict electronic configurations [22] [23]. These computational approaches incorporate electron correlation effects and provide accurate descriptions of the electronic structure [23]. The ROCIS method specifically addresses the open-shell nature of manganese(II) complexes, ensuring appropriate treatment of unpaired electrons [25].
Restricted Active Space calculations have demonstrated excellent agreement with experimental spectra, validating the theoretical approach [23]. The RAS methodology correctly treats individual many-electron interactions and provides predictive capabilities for spectroscopic properties [23]. These calculations utilize the MOLCAS software package with RASPT2/ANO-RCC-VTZP level theory [23].
Comparative analysis between computational predictions and experimental observations reveals both agreements and discrepancies in structural determinations [24]. MC(5i5)QDPT2 calculations predicted a planar structure of the MO₄ moiety with D2h symmetry and a short manganese-oxygen distance of 1.771 Angstroms [24]. However, experimental gas-phase electron diffraction contradicted this prediction, revealing the elongated tetrahedral D2d structure [24].
The discrepancy between computational predictions and experimental results highlights the complexity of accurately modeling transition metal complexes [24]. DFT calculations for manganese(II) acetylacetonate ground-state structures show manganese-oxygen bond lengths of approximately 2.06 Angstroms [23]. These calculated values demonstrate reasonable agreement with experimental trimeric structure data [29].
Theoretical modeling of L-edge X-ray absorption spectra using DFT/ROCIS methods successfully reproduced experimental spectral features [25]. The calculations accurately predicted the distorted tetrahedral coordination around the manganese(II) center [25]. However, geometric optimization methods exhibit varying degrees of accuracy, with some calculations overestimating bond lengths compared to experimental determinations [23].
Structural Parameter | Computational Prediction | Experimental Value | Method | Reference |
---|---|---|---|---|
Mn-O Distance | 1.771 Å | 2.035(5) Å | MC(5i5)QDPT2 vs GED | [24] |
Mn-O Distance | 2.06 Å | 2.1-2.2 Å | DFT vs X-ray | [23] [29] |
Symmetry | D2h | D2d | Theoretical vs GED | [24] |
Electronic configuration analysis of manganese(II) acetylacetonate reveals a high-spin d⁵ configuration for the manganese center [22] [23]. The manganese atom adopts a local 3d⁵ electronic configuration, consistent with the divalent oxidation state [15]. DFT Mulliken spin population analysis indicates approximately four unpaired electrons localized on the manganese center [22].
Crystal field theory applications to manganese(II) acetylacetonate demonstrate the influence of ligand field strength on electronic structure [15]. The acetylacetonate ligands create a crystal field environment that affects the energetic ordering of d-orbitals [15]. Crystal field strength parameters extracted from experimental data indicate a 10Dq value of approximately -1.2 eV for related manganese acetylacetonate complexes [15].
The electronic structure analysis reveals the importance of exchange interactions in determining the ground state configuration [22]. Exchange splitting energies of approximately 2.4 eV have been determined for manganese(II) acetylacetonate complexes [22]. These electronic parameters provide fundamental insights into the chemical bonding and magnetic properties of the compound.
Time-dependent density functional theory calculations have been employed to model electronic excitations and optical transitions [16]. The TDDFT approach successfully reproduces experimental ultraviolet-visible spectra, validating the electronic structure descriptions [11]. Ground-state calculations confirm the high-spin configuration with four occupied, localized 3d orbitals [15].
Irritant;Health Hazard